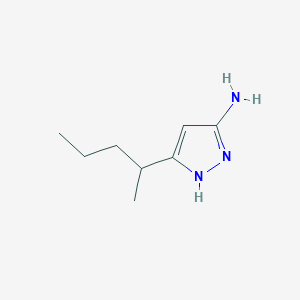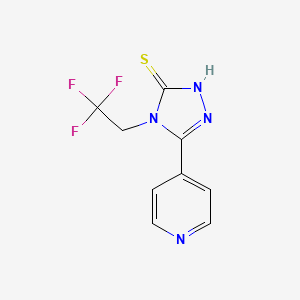
5-(pyridin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(pyridin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol (PTE-TZT) is a novel small molecule that has generated a lot of interest in the scientific community due to its potential applications in various fields of research. PTE-TZT is a sulfur-containing heterocyclic compound with a unique structure that has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, PTE-TZT has been shown to exhibit antioxidant, antifungal, antiviral, and anti-tumor properties in various in vitro and in vivo studies. Furthermore, PTE-TZT has been used in various laboratory experiments to investigate its potential applications in drug design, biocatalysis, and biotechnology.
Applications De Recherche Scientifique
Antioxidant and Antiradical Activity
Compounds with an open thiogroup, such as 5-(pyridin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated high indicators of antioxidant and antiradical activities. Their positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation has been noted. Some authors compare synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine due to the presence of the free SH-group in their structure. This comparison underscores the significant potential of these compounds in mitigating oxidative stress and providing cellular protection against free radicals (Kaplaushenko, 2019).
Broad Spectrum of Biological Activities
The 1,2,4-triazole derivatives, including those with trifluoroethyl and pyridinyl substitutions, are known for their broad spectrum of biological activities. These activities span antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The diversity in chemical modeling of 1,2,4-triazoles and the peculiarities of their derivatives' usage reveal the compound's versatility in addressing various biological challenges. This highlights the potential for these compounds in developing novel therapeutic agents with multi-faceted biological effects (Ohloblina, 2022).
Catalysis and Green Chemistry
Recent studies emphasize the significance of 5-(pyridin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol in catalysis and green chemistry. Eco-friendly procedures for the synthesis of 1,2,3-triazoles, which utilize less hazardous solvents and promote energy efficiency, highlight the role of such compounds in advancing sustainable chemical practices. These methodologies not only offer cleaner chemistry but also ensure higher yields, showcasing the compound's adaptability in fostering environmentally responsible chemical syntheses (de Souza et al., 2019).
Propriétés
IUPAC Name |
3-pyridin-4-yl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)5-16-7(14-15-8(16)17)6-1-3-13-4-2-6/h1-4H,5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYGMGXSWMEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)N2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





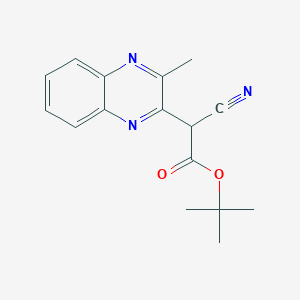
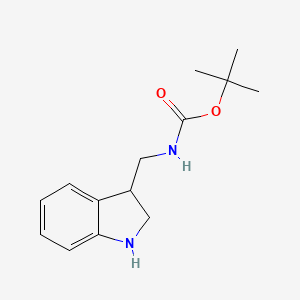
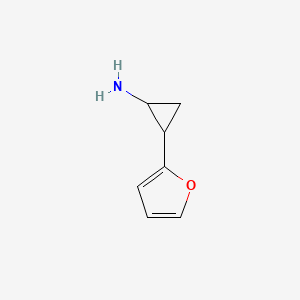
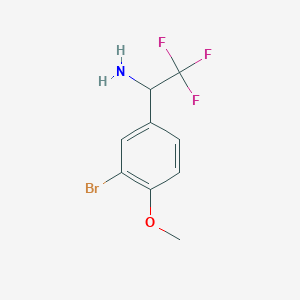
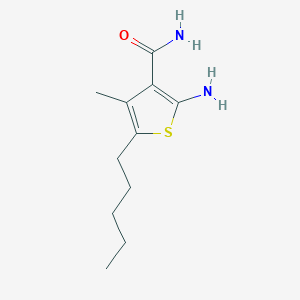
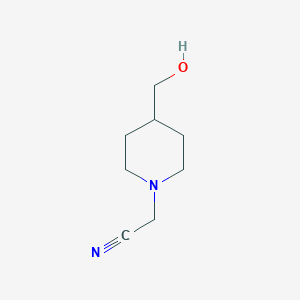
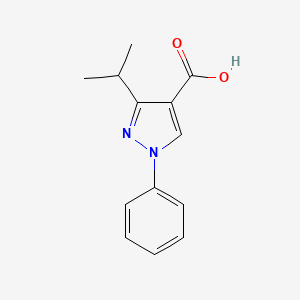
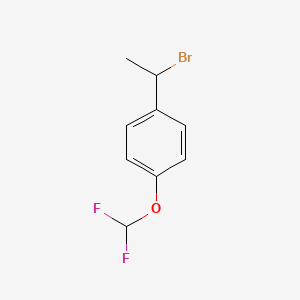
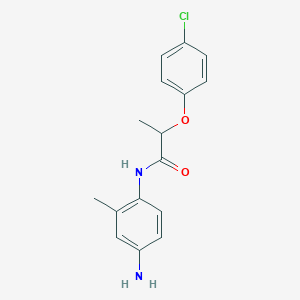
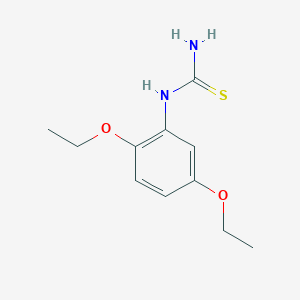
![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
